Dexamethasone 21-methanesulfonate

Glucocorticoid Receptor Antagonism HeLa S3 Cell Assay Alkaline Phosphatase Induction

Dexamethasone 21-mesylate (Dex-Mes) is defined by its electrophilic C-21 methanesulfonate ester, which covalently and irreversibly binds glucocorticoid receptors (GR)—a property entirely absent in reversible dexamethasone salts. This pure GR antagonist completely blocks agonist-induced activity at 10⁻⁷ M, making it essential for receptor affinity labeling, purification, SDS-PAGE identification, and signaling pathway dissection. Supplied as a characterized reference standard for ANDA method development. Standard dexamethasone cannot substitute—choose the irreversible probe validated for GR research.

Molecular Formula C23H31FO7S
Molecular Weight 470.6 g/mol
CAS No. 2265-22-7
Cat. No. B058010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone 21-methanesulfonate
CAS2265-22-7
SynonymsDexamethasone 21-Methanesulfonate;  _x000B_9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-Methanesulfonate;  (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione; 
Molecular FormulaC23H31FO7S
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C
InChIInChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1
InChIKeyATNWRUJPJUBMHC-HOGMHMTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexamethasone 21-Methanesulfonate (CAS 2265-22-7): A Corticosteroid Affinity Label for Receptor Studies and Antagonist Profiling


Dexamethasone 21-methanesulfonate, also referred to as dexamethasone 21-mesylate (Dex-Mes), is a synthetic, C-21-modified derivative of the potent glucocorticoid dexamethasone [1]. It is a white to off-white crystalline solid that is characterized by an electrophilic methanesulfonate ester group, which imparts unique, irreversible covalent binding properties not present in the parent molecule or other common salts and esters [2]. This chemical distinction is the basis for its primary, and often exclusive, use as a biochemical probe and an affinity label for glucocorticoid receptors (GR) [3]. Unlike the clinical drug dexamethasone, which acts as a reversible agonist, Dex-Mes is employed predominantly as an irreversible antagonist or partial agonist in research, making it a specialized tool for dissecting GR signaling pathways and for use in analytical method development [4].

Why Dexamethasone 21-Methanesulfonate Cannot Be Substituted with Dexamethasone, Dexamethasone Sodium Phosphate, or Dexamethasone Acetate


The fundamental reason generic substitution fails is that Dexamethasone 21-methanesulfonate is not a therapeutic prodrug intended to release dexamethasone for potent anti-inflammatory effects. Its primary value lies in its reactive C-21 methanesulfonate ester, which confers an irreversible, covalent mode of action as a glucocorticoid receptor (GR) antagonist, a property absent in reversible agonists like dexamethasone (DEX) or its phosphate and acetate salts [1]. Direct comparative studies show that while DEX and triamcinolone acetonide (TA) are potent agonists that induce alkaline phosphatase in HeLa S3 cells, Dex-Mes acts as a pure antagonist, completely blocking this induction at concentrations as high as 10⁻⁷ M [2]. Furthermore, binding studies demonstrate that Dex-Mes has only 1/15th the receptor affinity of DEX in a cell-free competition assay, confirming that it does not simply mimic the parent drug [3]. Even among other C-21 mesylate derivatives, Dex-Mes is superior, exhibiting greater antiglucocorticoid activity and effectiveness at lower concentrations than cortisol mesylate (cortisol-Mes) [4]. Therefore, substituting Dex-Mes with a conventional dexamethasone salt would fundamentally change the experimental outcome, substituting an irreversible receptor blockade for a reversible agonism, and invalidating any study designed to probe GR structure, function, or antagonist activity.

Quantitative Differentiation of Dexamethasone 21-Methanesulfonate from Dexamethasone and Other Analogs: Evidence from Receptor Binding and Cellular Assays


Functional Antagonism: Dexamethasone 21-Methanesulfonate Blocks Agonist-Induced Enzyme Activity in HeLa S3 Cells

In a functional cellular assay using HeLa S3 cells, both dexamethasone (DEX) and triamcinolone acetonide (TA) act as agonists, inducing a significant increase in alkaline phosphatase activity. In contrast, dexamethasone 21-methanesulfonate (DM) exhibits no agonist activity and instead functions as a pure antagonist. At a concentration of 10⁻⁷ M, DM completely blocks the enzyme induction caused by DEX and TA, demonstrating a distinct and opposite functional profile [1].

Glucocorticoid Receptor Antagonism HeLa S3 Cell Assay Alkaline Phosphatase Induction

Receptor Affinity: Dexamethasone 21-Methanesulfonate Binds with 15-Fold Lower Affinity Than Dexamethasone

A competitive binding assay using partially purified glucocorticoid receptor from goat lactating mammary gland directly compared the affinity of dexamethasone 21-mesylate (DXM-M) with dexamethasone (DXM). The study found that the affinity of DXM-M for the glucocorticoid receptor was 1/15th (or approximately 6.7%) that of DXM, quantifying its distinct and weaker binding profile despite its ability to form covalent bonds [1].

Glucocorticoid Receptor Binding Competitive Binding Assay Affinity Labeling

Covalent Labeling Efficiency: Dexamethasone 21-Methanesulfonate Labels a Specific 98-kDa Receptor Protein via Cysteine Residues

In a study using hepatoma tissue culture (HTC) cell glucocorticoid receptors, [³H]dexamethasone 21-mesylate ([³H]Dex-Mes) was shown to covalently label a specific 98-kDa receptor protein. The specificity of this covalent reaction was demonstrated by its prevention with the thiol-specific reagent methyl methanethiolsulfonate (MMTS), which was equally efficient in blocking both [³H]dexamethasone binding and [³H]Dex-Mes labeling. This confirms that Dex-Mes labeling occurs at cysteine residue(s) within the steroid binding site [1]. This covalent modification is an irreversible event that distinguishes it from the reversible binding of dexamethasone and other agonists.

Affinity Labeling Covalent Protein Modification Glucocorticoid Receptor Structure

Comparative Antiglucocorticoid Potency: Dexamethasone 21-Methanesulfonate Exhibits Greater Activity Than Cortisol 21-Mesylate

When compared to another C-21 mesylate derivative, cortisol 21-mesylate (cortisol-Mes), dexamethasone 21-mesylate (Dex-Mes) demonstrated superior potency. Dex-Mes was found to be more efficient in competing for dexamethasone binding to glucocorticoid receptors and was effective at lower concentrations than cortisol-Mes in causing long-term, apparently irreversible antiglucocorticoid effects in both whole and broken cells [1][2]. This establishes Dex-Mes as the more potent and useful affinity-labeling derivative among those tested from different glucocorticoid backbones.

Antiglucocorticoid Activity Structure-Activity Relationship Cortisol Derivative Comparison

Physicochemical Properties: Dexamethasone 21-Methanesulfonate vs. Dexamethasone

Vendor technical datasheets provide comparative physicochemical data. Dexamethasone 21-mesylate is reported to be soluble in DMSO (slightly) and methanol (slightly, sonicated) , and is noted to be moisture-sensitive , requiring storage at 2-8°C under an inert atmosphere [1]. In contrast, dexamethasone base is described as practically insoluble in water but soluble in ethanol and acetone [2]. While both are poorly water-soluble, the specific solubility profile of Dex-Mes in DMSO and methanol is critical for preparing stock solutions for in vitro experiments. Furthermore, the moisture sensitivity and specific storage requirements of Dex-Mes are a direct consequence of the reactive methanesulfonate group and must be observed to maintain its labeling activity, a concern not shared by the stable dexamethasone base.

Solubility Stability Analytical Chemistry

Optimal Procurement Scenarios for Dexamethasone 21-Methanesulfonate Based on Verified Evidence


Irreversible Glucocorticoid Receptor (GR) Affinity Labeling and Receptor Purification

As demonstrated by its ability to covalently label a specific 98-kDa protein via cysteine residues in the steroid binding site, this compound is ideally suited for experiments requiring the irreversible tagging of the GR [1]. This includes receptor purification, identification on SDS-PAGE gels, and studying receptor dynamics in vitro. The compound's utility as an affinity label is further validated by its favorable balance of receptor affinity and irreversible activity compared to other mesylate derivatives [2].

Functional Studies of GR Antagonism in Cell-Based Assays

The evidence that dexamethasone 21-methanesulfonate acts as a pure antagonist, completely blocking agonist-induced alkaline phosphatase activity in HeLa S3 cells, makes it a critical tool for dissecting glucocorticoid signaling pathways [1]. It is the appropriate choice for any study requiring a clear differentiation between GR agonism and antagonism, as it does not induce downstream effects like the parent drug.

Analytical Reference Standard and Pharmaceutical Impurity Testing

Dexamethasone 21-mesylate is supplied with detailed characterization data and is explicitly intended for use as a reference standard in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of dexamethasone [1]. Its well-defined properties make it suitable for HPLC method development and as an impurity marker in pharmaceutical analysis.

Investigating Protein-Steroid Interactions Beyond the GR

The compound's reactivity is not limited to the GR. A study demonstrated that it can label other proteins, specifically identifying Yb-glutathione-S-transferase as a major rat liver protein that interacts with steroids [1]. This expands its use beyond receptor studies to investigations of other intracellular steroid-binding proteins, potentially influencing drug metabolism and transport.

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